

In-Depth Technical Guide to 2-Nitrothioanisole: Molecular Structure, Properties, and Synthesis

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: 2-Nitrothioanisole

Cat. No.: B1295951

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the chemical and physical properties of **2-Nitrothioanisole**, a key aromatic nitro-sulfur compound. It details the compound's molecular structure, physicochemical characteristics, and a representative experimental protocol for its synthesis via nucleophilic aromatic substitution. This document is intended to serve as a valuable resource for researchers in organic synthesis, medicinal chemistry, and materials science.

Molecular Structure and Properties

2-Nitrothioanisole, also known as 1-(methylthio)-2-nitrobenzene, is an organic compound with the chemical formula $C_7H_7NO_2S$. Its structure consists of a benzene ring substituted with a nitro group ($-NO_2$) and a methylthio group ($-SCH_3$) at adjacent positions.

Physicochemical Data

The key quantitative data for **2-Nitrothioanisole** are summarized in the table below for easy reference and comparison.

Property	Value	Reference
Molecular Formula	C ₇ H ₇ NO ₂ S	[1] [2]
Molecular Weight	169.20 g/mol	[1] [2]
CAS Number	3058-47-7	[1] [2]
Appearance	Yellow Solid	
Melting Point	64.5 °C	[1] [2]
Boiling Point	264.7 ± 23.0 °C (Predicted)	[1] [2]
Density	1.2628 g/cm ³	[1] [2]
Refractive Index	1.6246 (Estimate)	[1] [2]

Spectral Data

While specific, high-resolution spectra for **2-Nitrothioanisole** are not readily available in public databases, the expected characteristic spectral features are outlined below based on its structure and data from analogous compounds.

- ¹H NMR: Expected signals would include a singlet for the methylthio protons (-SCH₃) and a complex multiplet pattern in the aromatic region for the four protons on the benzene ring.
- ¹³C NMR: The spectrum would show a signal for the methyl carbon and six distinct signals for the aromatic carbons, with the carbons attached to the nitro and methylthio groups being significantly shifted.
- Infrared (IR) Spectroscopy: Characteristic absorption bands would be observed for the aromatic C-H stretching, C=C ring stretching, and strong asymmetric and symmetric stretching vibrations of the nitro group (typically around 1520 cm⁻¹ and 1350 cm⁻¹).
- Mass Spectrometry (MS): The molecular ion peak (M⁺) would be observed at m/z = 169.

Synthesis of 2-Nitrothioanisole

A common and effective method for the synthesis of **2-Nitrothioanisole** is the nucleophilic aromatic substitution reaction between an ortho-substituted halonitrobenzene and a methylthiolate source. The following protocol describes a representative synthesis from 2-chloronitrobenzene and sodium thiomethoxide.

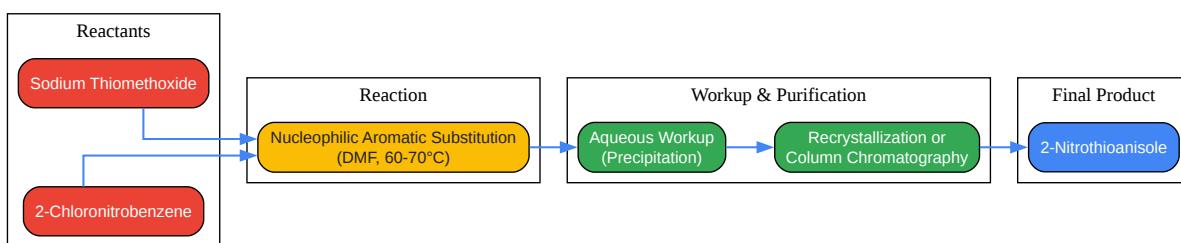
Experimental Protocol: Synthesis of 2-Nitrothioanisole

Materials:

- 2-Chloronitrobenzene
- Sodium thiomethoxide
- Dimethylformamide (DMF), anhydrous
- Deionized water
- Diethyl ether
- Magnesium sulfate, anhydrous
- Standard laboratory glassware (round-bottom flask, condenser, dropping funnel, etc.)
- Stirring and heating apparatus
- Rotary evaporator

Procedure:

- In a dry, three-necked round-bottom flask equipped with a magnetic stirrer, a condenser, and a dropping funnel under an inert atmosphere (e.g., nitrogen or argon), dissolve 2-chloronitrobenzene (1 equivalent) in anhydrous dimethylformamide (DMF).
- In a separate flask, prepare a solution of sodium thiomethoxide (1.1 equivalents) in anhydrous DMF.
- Slowly add the sodium thiomethoxide solution to the stirred solution of 2-chloronitrobenzene at room temperature over a period of 30 minutes.


- After the addition is complete, heat the reaction mixture to 60-70 °C and maintain this temperature for 4-6 hours, monitoring the reaction progress by thin-layer chromatography (TLC).
- Once the reaction is complete, allow the mixture to cool to room temperature.
- Pour the reaction mixture into a beaker containing ice-water, which should result in the precipitation of the crude product.
- Collect the solid product by vacuum filtration and wash it thoroughly with deionized water.
- For further purification, the crude product can be recrystallized from a suitable solvent system (e.g., ethanol/water) or purified by column chromatography on silica gel using a mixture of hexane and ethyl acetate as the eluent.
- Dry the purified product under vacuum to yield **2-Nitrothioanisole** as a yellow solid.

Characterization:

The identity and purity of the synthesized **2-Nitrothioanisole** should be confirmed by standard analytical techniques, including melting point determination, ¹H NMR, ¹³C NMR, IR spectroscopy, and mass spectrometry.

Logical Workflow and Visualizations

The synthesis of **2-Nitrothioanisole** can be represented by a straightforward logical workflow.

[Click to download full resolution via product page](#)

Caption: Synthesis workflow for **2-Nitrothioanisole**.

Applications in Research and Development

While **2-Nitrothioanisole** itself is not a therapeutic agent, it serves as a valuable building block in the synthesis of more complex molecules with potential biological activity. The presence of the nitro and methylthio groups offers multiple avenues for further chemical modification. For instance, the nitro group can be reduced to an amine, which is a key functional group in many pharmaceuticals. The sulfide can be oxidized to a sulfoxide or a sulfone, which can modulate the electronic and steric properties of the molecule. These transformations make **2-Nitrothioanisole** and its derivatives interesting starting materials for the development of novel compounds in drug discovery programs.

Safety Information

2-Nitrothioanisole is classified as harmful if swallowed, and causes skin, eye, and respiratory irritation.^{[1][2]} Appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should be worn when handling this compound. All manipulations should be carried out in a well-ventilated fume hood. For detailed safety information, please refer to the Safety Data Sheet (SDS).

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. rsc.org [rsc.org]
- 2. m.youtube.com [m.youtube.com]
- To cite this document: BenchChem. [In-Depth Technical Guide to 2-Nitrothioanisole: Molecular Structure, Properties, and Synthesis]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1295951#2-nitrothioanisole-molecular-structure-and-weight]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com